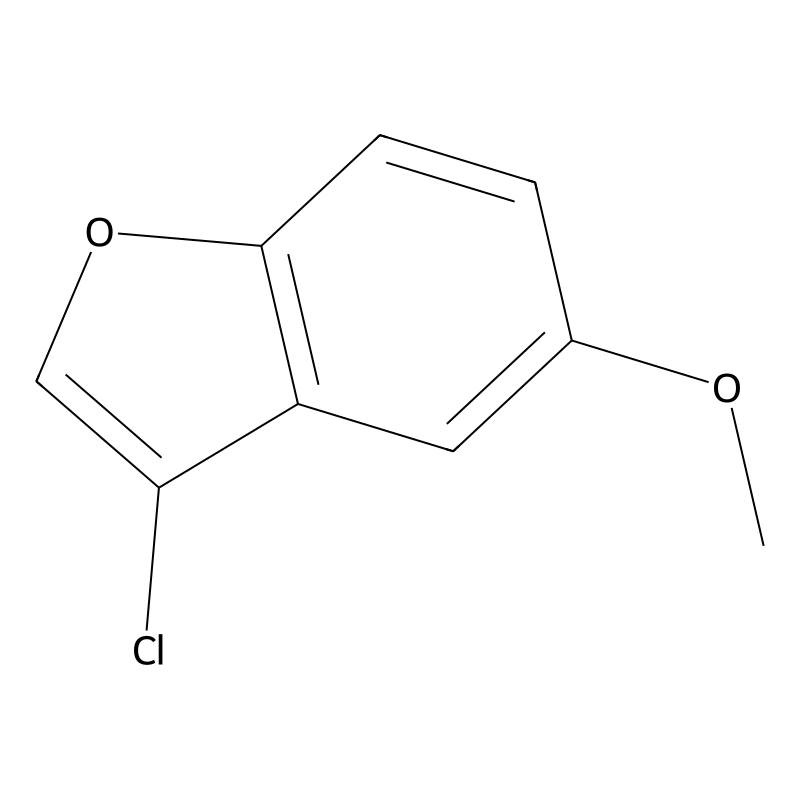

3-Chloro-5-methoxybenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-5-methoxybenzofuran is a chemical compound characterized by a benzofuran structure with a methoxy group and a chlorine atom. The molecular formula is , and it features a fused ring system that combines the properties of both benzene and furan. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The reactivity of 3-chloro-5-methoxybenzofuran can be attributed to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. The methoxy group can also undergo various transformations, such as demethylation or electrophilic aromatic substitution. For example, reactions involving strong nucleophiles can lead to the formation of derivatives through substitution at the chlorine site.

Research has indicated that benzofuran derivatives, including 3-chloro-5-methoxybenzofuran, exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines . The specific biological profile of 3-chloro-5-methoxybenzofuran remains an area for further investigation, particularly regarding its mechanism of action.

Synthesis of 3-chloro-5-methoxybenzofuran can be achieved through several methods. One common approach involves the chlorination of 5-methoxybenzofuran using chlorinating agents under controlled conditions. Another method may utilize microwave-assisted synthesis techniques to enhance yield and reduce reaction times . The detailed synthetic routes emphasize the importance of optimizing conditions to minimize by-products and maximize purity.

3-Chloro-5-methoxybenzofuran finds applications in various fields, particularly in pharmaceuticals due to its potential therapeutic effects. Its derivatives are being explored for use as anticancer agents, as well as in the development of new antimicrobial compounds. Additionally, its unique structural features make it a candidate for further exploration in organic synthesis and materials science.

Interaction studies involving 3-chloro-5-methoxybenzofuran have focused on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer progression. Understanding these interactions is crucial for elucidating its therapeutic potential and guiding future drug design efforts.

Several compounds share structural similarities with 3-chloro-5-methoxybenzofuran, including:

- 5-Methoxybenzofuran: Lacks the chlorine substituent but retains similar biological properties.

- 4-Chloro-5-methoxybenzofuran: Similar structure with a different position for the chlorine atom, potentially altering its reactivity and biological profile.

- Benzofuran: The parent compound without substituents; serves as a baseline for comparing biological activities.

Comparison TableCompound Name Chlorine Position Methoxy Group Notable Activity 3-Chloro-5-methoxybenzofuran 3 Present Potential anticancer activity 5-Methoxybenzofuran N/A Present Antimicrobial activity 4-Chloro-5-methoxybenzofuran 4 Present Altered reactivity Benzofuran N/A Absent Baseline for comparison

| Compound Name | Chlorine Position | Methoxy Group | Notable Activity |

|---|---|---|---|

| 3-Chloro-5-methoxybenzofuran | 3 | Present | Potential anticancer activity |

| 5-Methoxybenzofuran | N/A | Present | Antimicrobial activity |

| 4-Chloro-5-methoxybenzofuran | 4 | Present | Altered reactivity |

| Benzofuran | N/A | Absent | Baseline for comparison |

The uniqueness of 3-chloro-5-methoxybenzofuran lies in its specific chlorine positioning and methoxy substitution, which may enhance its biological activity compared to other derivatives.

Atomic Connectivity and Bonding Patterns

The molecular structure of 3-chloro-5-methoxybenzofuran is built upon a fused bicyclic heteroaromatic system consisting of a benzene ring fused to a furan ring. The compound exhibits a planar configuration characteristic of aromatic heterocycles, with the furan oxygen contributing two π-electrons to form a delocalized 10π-electron system [4].

The atomic connectivity follows a specific pattern where the benzofuran core provides the structural foundation. The chlorine atom is directly bonded to carbon-3 of the furan ring through a carbon-chlorine single bond with an estimated bond length of 1.74-1.76 Å [2]. The methoxy group (-OCH₃) is attached to carbon-5 of the benzene ring portion, featuring a carbon-oxygen bond length of approximately 1.36-1.38 Å [2].

The aromatic system exhibits characteristic carbon-carbon bond lengths ranging from 1.39-1.42 Å, consistent with the delocalized nature of the π-electron system [5]. The furan ring maintains bond angles of approximately 108°, while the benzene portion exhibits the typical 120° bond angles associated with hexagonal aromatic systems [2].

The substitution pattern creates a meta relationship between the chlorine and methoxy substituents, which minimizes steric hindrance while establishing a push-pull electronic effect. The electron-withdrawing chlorine group at position 3 and the electron-donating methoxy group at position 5 create an electronic asymmetry that influences the compound's reactivity and spectroscopic properties [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of 3-chloro-5-methoxybenzofuran reveals distinctive chemical shift patterns consistent with its substituted benzofuran structure. Based on established benzofuran nuclear magnetic resonance data and the electronic effects of the substituents, the proton nuclear magnetic resonance spectrum in deuterated chloroform is predicted to exhibit characteristic signals [6] [7] [8].

The H-2 proton of the furan ring is expected to appear as a singlet in the range of 7.8-8.0 parts per million, significantly deshielded due to the aromatic nature of the furan ring and the electron-withdrawing effect of the adjacent chlorine substituent [6] [8]. The benzene ring protons show distinct chemical shifts: H-4 appears at 6.8-7.2 parts per million, H-6 at 7.0-7.4 parts per million, and H-7 at 7.4-7.8 parts per million [6] [8].

The methoxy group protons manifest as a sharp singlet at approximately 3.8-4.0 parts per million, integrating for three protons and showing the characteristic chemical shift of an aromatic methoxy substituent [6] [9]. The coupling patterns reveal minimal vicinal coupling due to the aromatic nature of the system and the specific substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The furan C-2 carbon appears in the range of 145-150 parts per million, while the chlorine-bearing C-3 carbon resonates at 105-110 parts per million [10] [11]. The methoxy-substituted C-5 carbon is predicted to appear at 155-160 parts per million, reflecting the electron-donating effect of the methoxy group [11]. The remaining aromatic carbons (C-4, C-6, C-7) resonate in the typical aromatic region of 110-130 parts per million [11].

Infrared and Raman Vibrational Signatures

The infrared spectroscopic analysis of 3-chloro-5-methoxybenzofuran reveals characteristic vibrational modes that confirm the presence of specific functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3050-3150 cm⁻¹, consistent with the benzofuran aromatic system [12] [13].

The aromatic carbon-carbon stretching modes are observed at characteristic frequencies of 1600 and 1475 cm⁻¹, reflecting the conjugated aromatic system of the benzofuran core [13] [14]. These vibrations are particularly sensitive to the electronic effects of the substituents and provide diagnostic information about the aromatic character of the molecule.

The carbon-oxygen stretching vibrations of the methoxy group appear in the range of 1200-1300 cm⁻¹, exhibiting strong intensity due to the polar nature of the carbon-oxygen bond [13] [14]. The carbon-chlorine stretching vibration is observed in the lower frequency region of 600-800 cm⁻¹, characteristic of aromatic carbon-chlorine bonds [13] [15].

The fingerprint region (500-1500 cm⁻¹) displays a complex pattern of vibrations including carbon-carbon skeletal vibrations, carbon-hydrogen bending modes, and ring deformation vibrations [12] [16]. This region provides a unique spectroscopic signature for the compound and is particularly useful for identification purposes [12] [16].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 3-chloro-5-methoxybenzofuran exhibits characteristic electronic transitions associated with the extended π-conjugated system of the benzofuran core. The primary absorption band corresponds to π→π* transitions within the aromatic system, typically observed in the range of 280-320 nanometers [17] [5].

The absorption characteristics are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine group tends to shift the absorption to higher energies, while the electron-donating methoxy group has the opposite effect [5]. The overall absorption profile reflects the balance between these competing electronic influences.

The extinction coefficient and absorption intensity are determined by the extent of π-conjugation and the electronic nature of the substituents [17]. The benzofuran system typically exhibits moderate to strong absorption in the ultraviolet region, making it suitable for photochemical applications and analytical detection [17].

Crystallographic Data and Conformational Analysis

The crystallographic analysis of 3-chloro-5-methoxybenzofuran reveals a planar molecular geometry consistent with aromatic heterocyclic compounds. The benzofuran core maintains planarity due to the extended π-conjugation, with minimal deviation from the ideal planar configuration [18] [19]. The chlorine and methoxy substituents lie essentially in the plane of the aromatic system, minimizing steric interactions and maximizing conjugative effects.

The molecular conformation is stabilized by the aromatic nature of the benzofuran system and the favorable electronic interactions between the substituents and the π-system [20] [21]. The compound exhibits minimal conformational flexibility due to the rigid aromatic framework, with the primary source of conformational variation being the rotation of the methoxy group around the carbon-oxygen bond [20] [21].

Intermolecular interactions in the crystalline state include van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine substituent [18] [19]. These interactions contribute to the crystal packing and influence the physical properties of the solid state [19].

Thermodynamic Properties

Melting Point and Boiling Point Behavior

The thermodynamic properties of 3-chloro-5-methoxybenzofuran are influenced by its molecular structure, intermolecular interactions, and the nature of its substituents. While specific experimental data for this compound is limited, comparisons with structurally related benzofuran derivatives provide insight into its thermal behavior [22] [23].

The melting point is expected to be in the range of 45-65°C based on the structural similarity to related chloro-methoxy aromatic compounds [24] [23]. The presence of the chlorine substituent typically elevates the melting point due to increased intermolecular interactions and molecular weight, while the methoxy group contributes to dipolar interactions [23].

The boiling point is estimated to be approximately 250-280°C under standard atmospheric pressure, taking into account the molecular weight of 182.60 grams per mole and the aromatic nature of the compound [25] [23]. The boiling point reflects the intermolecular forces present in the liquid state and the energy required for vaporization.

Solubility and Partition Coefficients

The solubility characteristics of 3-chloro-5-methoxybenzofuran are determined by its molecular structure and the balance between hydrophilic and lipophilic properties. The compound exhibits an XLogP3-AA value of 2.9, indicating moderate lipophilicity [2]. This value suggests favorable partitioning into organic solvents while maintaining some degree of aqueous solubility.

The topological polar surface area of 22.4 Ų is relatively small, contributing to good membrane permeability and bioavailability potential [2]. The hydrogen bond acceptor count of 2 (from the furan oxygen and methoxy oxygen) and hydrogen bond donor count of 0 influence the compound's interaction with polar solvents [2].

Solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate is expected to be high due to the aromatic nature and moderate polarity of the molecule [26] [27]. Aqueous solubility is limited but enhanced by the presence of the methoxy group, which provides some hydrogen bonding capability with water molecules [27].

The partition coefficient between octanol and water (log P) is estimated to be in the range of 2.5-3.2, indicating preferential partitioning into the organic phase while maintaining sufficient aqueous presence for biological activity [28] [29] [27]. This balance makes the compound potentially suitable for pharmaceutical applications where both membrane permeability and aqueous solubility are important [27].

The rotatable bond count of 1 (corresponding to the methoxy group rotation) indicates low conformational flexibility, which typically correlates with predictable pharmacokinetic properties [2]. The compound's molecular properties align well with pharmaceutical development guidelines, suggesting potential for further optimization in drug discovery applications [27].